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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408 Get Quote

Technical Support Center: TMP195
Welcome to the technical support center for TMP195, a selective class IIa histone deacetylase

(HDAC) inhibitor. This resource provides troubleshooting guides and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in their

long-term studies involving TMP195.

Frequently Asked Questions (FAQs)
Q1: What is TMP195 and what is its primary mechanism of action?

TMP195 is a first-in-class, selective class IIa HDAC inhibitor with Ki values of 59, 60, 26, and

15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2] It has significantly lower

potency against class I and IIb HDACs.[1] The selectivity of TMP195 is attributed to its

trifluoromethyloxadiazolyl (TFMO) group, which interacts with the zinc ion in the active site of

class IIa HDACs differently than the hydroxamic acid moiety found in many pan-HDAC

inhibitors, leading to fewer off-target effects.[3] Its primary mechanism involves the modulation

of the tumor microenvironment, particularly by inducing the recruitment and differentiation of

anti-tumor macrophages.[1][4][5][6]

Q2: What are the known toxicities of TMP195 in long-term studies?

Current research suggests that TMP195 has a favorable toxicity profile, especially when

compared to pan-HDAC inhibitors.[3] In a study on a murine model of sepsis-associated acute

kidney injury, no obvious toxicities such as changes in feeding behavior, activity, or body weight

were observed during a 24-hour experimental period.[7] Similarly, studies in breast and
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colorectal cancer mouse models using TMP195 did not report overt cytotoxic effects.[4][5]

However, it is important to note that the long-term toxicity of TMP195 has not been extensively

studied, and further investigation is warranted.[7] The selectivity of TMP195, due to its TFMO

zinc-binding group, is thought to contribute to its lower toxicity profile by reducing off-target

effects.[3]

Q3: How does the toxicity of TMP195 compare to other HDAC inhibitors?

TMP195 is considered to be less toxic than pan-HDAC inhibitors like Vorinostat (SAHA).[3] This

is primarily due to its high selectivity for class IIa HDACs. Pan-HDAC inhibitors can cause a

range of side effects, including fatigue, nausea, and hematological toxicities.[8][9] The TFMO

group in TMP195 results in fewer off-target effects compared to the hydroxamic acid group

present in many non-selective HDAC inhibitors, which is a key factor in its improved tolerability.

[3] For instance, in human peripheral blood mononuclear cells, SAHA was found to modulate

the expression of 4,556 genes, while TMP195 only regulated 76 genes.[3]

Q4: What are the potential off-target effects of TMP195?

While TMP195 is highly selective for class IIa HDACs, the potential for off-target effects, though

minimized, should be considered in long-term studies. The TFMO zinc-binding group

significantly reduces the off-target binding that is often observed with hydroxamate-based

HDAC inhibitors.[3] A study on the target deconvolution of the HDAC pharmacopoeia identified

MBLAC2 as a common off-target for hydroxamic acid-based inhibitors; however, the binding

profile of TFMO-containing compounds like TMP195 to such off-targets is expected to be

different and more selective.[10]

Troubleshooting Guides
Issue 1: Unexpected Cell Viability Reduction in vitro

Question: I am observing a significant decrease in the viability of my cell line in vitro when

treated with TMP195, which is unexpected as it is reported to have low direct cytotoxicity.

What could be the cause?

Possible Causes & Solutions:
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Solvent Toxicity: TMP195 is often dissolved in DMSO.[1] High concentrations of DMSO

can be toxic to cells.

Troubleshooting Step: Prepare a vehicle control with the same final concentration of

DMSO used for your TMP195 treatment to assess the effect of the solvent alone. Aim to

keep the final DMSO concentration below 0.1% (v/v).

Cell Line Sensitivity: While TMP195 generally shows low cytotoxicity, specific cell lines

might be more sensitive.[11]

Troubleshooting Step: Perform a dose-response curve to determine the IC50 for your

specific cell line. Start with a wide range of concentrations to identify a non-toxic

working concentration.

Incorrect Compound Handling: Improper storage or handling can lead to degradation of

the compound.

Troubleshooting Step: Store TMP195 as a solid powder at 4°C for short-term and in a

desiccated environment for longer shelf life. For solutions in DMSO, store at -20°C or

-80°C.[2][11] Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Anti-Tumor Efficacy in vivo

Question: I am not observing the reported anti-tumor effects of TMP195 in my long-term in

vivo study. What could be the issue?

Possible Causes & Solutions:

Suboptimal Dosing or Administration Route: The efficacy of TMP195 is dose-dependent.

Troubleshooting Step: The reported effective dose in mouse models is typically 50

mg/kg administered via intraperitoneal (i.p.) injection daily.[1][4][6] Ensure your dosing

regimen is consistent with published studies. Consider a pilot study to determine the

optimal dose for your specific model.

Tumor Model Specificity: The anti-tumor effects of TMP195 are primarily mediated by

modulating the immune microenvironment, specifically macrophages.[5][6]
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Troubleshooting Step: The choice of tumor model is critical. The therapeutic effect may

be less pronounced in models that are not dependent on or do not have a significant

presence of tumor-associated macrophages (TAMs).[6]

Compound Stability and Formulation: The stability of the formulated TMP195 is crucial for

in vivo studies.

Troubleshooting Step: For i.p. injections, TMP195 is often dissolved in 100% DMSO.[6]

If using other vehicles like corn oil or SBE-β-CD in saline, ensure proper suspension

and use the preparation immediately after mixing.[1][2]

Data Presentation
Table 1: In Vitro Inhibitory Activity of TMP195

HDAC Isoform Ki (nM)

HDAC4 59

HDAC5 60

HDAC7 26

HDAC9 15

Class I & IIb >10,000

Data sourced from Selleck Chemicals and MedchemExpress.[1][2]

Table 2: In Vivo Dosing Regimens for TMP195 in Mouse Models

Cancer
Model

Mouse
Strain

Dose
Administrat
ion Route

Frequency Reference

Breast

Cancer
MMTV-PyMT 50 mg/kg

Intraperitonea

l (i.p.)
Daily [6]

Colorectal

Cancer
C57BL/6 50 mg/kg

Intraperitonea

l (i.p.)
Daily [4]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://www.selleckchem.com/products/tmp195.html
https://www.medchemexpress.com/TMP195.html
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://www.selleckchem.com/products/tmp195.html
https://www.medchemexpress.com/TMP195.html
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Assessment of Long-Term TMP195 Toxicity in a Murine Model

This protocol outlines a general approach for evaluating the potential long-term toxicity of

TMP195.

Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

Group Allocation:

Group 1: Vehicle control (e.g., DMSO or appropriate vehicle).

Group 2: Low-dose TMP195 (e.g., 25 mg/kg).

Group 3: Therapeutic dose TMP195 (e.g., 50 mg/kg).

Group 4: High-dose TMP195 (e.g., 100 mg/kg).

Dosing: Administer TMP195 or vehicle daily via intraperitoneal injection for a period of 28

days or longer, depending on the study's objective.

Monitoring:

Daily: Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity

levels).

Weekly: Record body weight and food/water consumption.

Sample Collection:

Weekly: Collect blood samples via tail vein for complete blood count (CBC) and serum

chemistry analysis (liver and kidney function markers).

Endpoint: At the end of the study, euthanize animals and collect major organs (liver,

kidney, spleen, heart, lungs) for histopathological examination.
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Data Analysis: Compare the data from TMP195-treated groups with the vehicle control group

to identify any dose-dependent toxicities.

Mandatory Visualizations

Experimental Setup Treatment Phase Toxicity Assessment

Select Animal Model
(e.g., C57BL/6 mice)

Randomly Allocate to Groups
(Vehicle, Low, Therapeutic, High Dose)

Daily i.p. Administration
(28+ days)

Daily Clinical Observation
Weekly Body Weight

Endpoint Organ Collection
(Histopathology)

Weekly Blood Collection
(CBC, Serum Chemistry)

Compare Treated vs. Vehicle
(Identify Toxicities)

Click to download full resolution via product page

Caption: Workflow for assessing long-term TMP195 toxicity in vivo.
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Caption: TMP195 mechanism of action in the tumor microenvironment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.selleckchem.com/products/tmp195.html
https://www.medchemexpress.com/TMP195.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11113455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5520419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5520419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7792695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7792695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3056563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3056563/
https://www.researchgate.net/publication/45937534_Clinical_Toxicities_of_Histone_Deacetylase_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9339481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9339481/
https://www.cellagentech.com/tmp195/
https://www.benchchem.com/product/b611408#minimizing-tmp195-toxicity-in-long-term-studies
https://www.benchchem.com/product/b611408#minimizing-tmp195-toxicity-in-long-term-studies
https://www.benchchem.com/product/b611408#minimizing-tmp195-toxicity-in-long-term-studies
https://www.benchchem.com/product/b611408#minimizing-tmp195-toxicity-in-long-term-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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